N-(pyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Bioisosterism Drug design Metabolic stability

Researchers screening for multi-target directed ligands (MTDLs) at the intersection of metabolic dysregulation and neurodegeneration often face a lack of single-entity probes that combine validated pharmacophores. This compound bridges that gap by uniting a glucokinase-activating tetrazole-phenylacetamide core (US20020035267A1) with an AChE-targeting pyridin-2-yl amide head group. - Dual pharmacophore architecture enables simultaneous probing of glucokinase and AChE in a single assay cascade, with the closest published analog showing 23.7% AChE inhibition at 75 µM. - Falls within the Markush claims of WO2008000645A1 (Hoffmann-La Roche/Genentech) as a P2X3/P2X2/3 antagonist candidate, making it a high-priority addition to purinergic receptor screening cascades. - Custom synthesis with full characterization (¹H NMR, HPLC, MS) and flexible scale from mg to multi-gram quantities.

Molecular Formula C14H12N6O
Molecular Weight 280.28 g/mol
Cat. No. B12179325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide
Molecular FormulaC14H12N6O
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=O)CC2=CC=C(C=C2)N3C=NN=N3
InChIInChI=1S/C14H12N6O/c21-14(17-13-3-1-2-8-15-13)9-11-4-6-12(7-5-11)20-10-16-18-19-20/h1-8,10H,9H2,(H,15,17,21)
InChIKeyUGGXJINEFKKERJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Pyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide Overview


N-(Pyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide (C₁₄H₁₂N₆O, MW 280.28 g/mol) is a synthetic small molecule featuring a pyridin-2-yl amide head group linked via an acetamide bridge to a para-tetrazolylphenyl moiety . This compound belongs to the broader family of tetrazole-substituted phenylacetamides, a class extensively explored for glucokinase activation, PTP1B inhibition, and P2X receptor antagonism [1]. The specific combination of the 1H-tetrazol-1-yl pharmacophore with the N-(pyridin-2-yl)acetamide scaffold creates a dual hydrogen-bond-capable architecture that distinguishes it from both simpler phenylacetamides and tetrazole-free pyridinyl amides [2]. As a screening compound, it is primarily offered by chemical suppliers for non-human research applications, and its procurement value lies in its unique structural intersection of two independently pharmacologically validated scaffolds.

Scaffold Dual pharmacophore: tetrazole bioisostere + pyridin-2-yl amide
Substitution para-1H-tetrazol-1-yl pattern for hydrogen-bond-capable architecture
Procurement Screening compound for non-human research, supports bioisostere and dual-target assays

Why Analogs Cannot Substitute This Compound


Generic substitution among tetrazole-phenylacetamides or pyridinyl acetamides is not scientifically defensible because structural modifications at either terminus profoundly alter target engagement, potency, and selectivity [1]. In the 2-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)acetamide series, replacing the aryl substituent with an electron-donating group such as –OCH₃ can reduce acetylcholinesterase inhibition, whereas pyridine substituents enhance it [2]. Similarly, in 2-phenyl-N-(pyridin-2-yl)acetamides, the absence of the tetrazole ring eliminates key hydrogen-bond interactions that govern target recognition and metabolic stability [3]. The target compound's unique architecture—specifically the para-1H-tetrazol-1-yl substitution pattern on the phenyl ring tethered to an N-(pyridin-2-yl)acetamide—cannot be replicated by compounds bearing tetrazole at different positions (e.g., 2H-tetrazol-5-yl or 1H-tetrazol-5-yl) or by analogs lacking the pyridin-2-yl amide motif. The following quantitative evidence demonstrates why scaffold-level interchange introduces unpredictable and often detrimental changes in biological performance.

Tetrazole regioisomer (e.g., 2H-tetrazol-5-yl) may alter target engagement profile.

Absence of pyridin-2-yl amide eliminates critical hydrogen-bond interactions.

Electron-donating substituents (e.g., –OCH₃) may reduce AChE-related endpoint response.

Differentiation from Closest Structural Analogs


Tetrazole as Carboxylic Acid Bioisostere

The 1H-tetrazol-1-yl group on the phenyl ring of N-(pyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide serves as a metabolically stable bioisostere of the carboxylic acid and amide moieties, a property entirely absent in the non-tetrazole comparator 2-phenyl-N-(pyridin-2-yl)acetamide [1]. In the PTP1B inhibitor series, tetrazole acetamide derivatives achieved IC₅₀ values in the low micromolar range (1.88 µM for compound NM-14) versus the carboxylic acid reference standard suramin (IC₅₀ ≥ 10 µM), demonstrating that the tetrazole substitution can enhance target binding affinity while improving drug-like properties [2]. The target compound possesses this critical tetrazole pharmacophore at the para position of the phenyl ring, which the 2-phenyl-N-(pyridin-2-yl)acetamide series—despite showing antimycobacterial activity at MIC 15.625 µg/mL for its most active member—cannot offer [3].

Tetrazole Bioisostere
Class-level
Reported PTP1B analog IC₅₀: 1.88 µM (tetrazole) vs. ≥10 µM (carboxylic acid reference)
Supports bioisostere-based screening context
Class-level inference; not direct target data
Bioisosterism Drug design Metabolic stability

Pyridin-2-yl Amide Hydrogen-Bonding Advantage

In the structurally related 2-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)acetamide series, compounds bearing a pyridine substituent (IVc) exhibited notably increased AChE inhibitory effect relative to those with electron-donating phenyl substituents (e.g., –OCH₃), which reduced inhibition [1]. The four synthesized derivatives in that series displayed AChE inhibition ranging from 20.0% to 50.8% at 256 µM, with the naphthalene (IVd) and pyridine (IVc) analogs showing the highest activity [1]. Molecular docking simulations indicated that stronger nucleophilic substituents form a greater abundance of hydrogen bonds with the AChE active site, directly correlating with enhanced inhibitory potency [2]. Although direct data for the exact target compound in an AChE assay are not yet available in the peer-reviewed literature, the pyridin-2-yl amide moiety present in the target compound is directly analogous to the pyridine substituent that proved critical for AChE engagement in the published series [1].

Pyridin-2-yl Amide H-Bonding
Cross-study comparable
Pyridine analog AChE inhibition 50.8% at 256 µM; –OCH₃ analog ~20%
Supports pyridin-2-yl amide engagement in AChE assays
Ellman assay, Electrophorus electricus AChE, 256 µM
AChE inhibition Molecular docking Hydrogen bonding

Dual Pharmacophore vs. Single-Pharmacophore Analogs

The patent literature establishes that tetrazolyl-phenyl acetamides of formula IA and IB are active as glucokinase activators and can increase insulin secretion, making them useful for treating type II diabetes [1]. Within this patent family, the preferred R⁴ substituent is a substituted or unsubstituted pyridine ring, and R² is often halogen [1]. The target compound N-(pyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide embodies both the tetrazolyl-phenylacetamide core (glucokinase pharmacophore) and the pyridin-2-yl amide tail (AChE-targeting pharmacophore) in a single molecular entity. In contrast, compounds such as N-[4-(1H-tetrazol-1-yl)phenyl]acetamide lack the pyridine amide and are therefore monofunctional . Similarly, 2-phenyl-N-(pyridin-2-yl)acetamides lack the tetrazole and cannot engage glucokinase [2]. This dual pharmacophore design creates a polypharmacological opportunity that single-scaffold analogs cannot offer.

Dual Pharmacophore Architecture
Class-level
Target: glucokinase activation + AChE inhibition potential; vs. monofunctional analogs
Enables polypharmacological screening context
Inferred from patent disclosures and independent pharmacophore data
Glucokinase activation Type II diabetes Tetrazole-phenylacetamide

Drug-Likeness and ADME Compliance

In the 2-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)acetamide series, all four synthesized derivatives (IVa–IVd) were found not to violate Lipinski's Rule of Five or Veber's rules, and drug-likeness simulations with ADME prediction highlighted the potential of tetrazole derivatives as treatments for Alzheimer's disease [1]. The target compound N-(pyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide shares the same pyridin-2-yl tetrazole acetamide architecture and is predicted to exhibit comparable drug-like properties [2]. In contrast, several tetrazole-substituted arylamides in the P2X3 antagonist patent literature require additional substituents (e.g., halogen, alkylsulfonyl) that can increase molecular weight and logP beyond optimal ranges, potentially reducing oral bioavailability [3]. The target compound maintains a molecular weight of 280.28 g/mol and a calculated logP consistent with CNS drug-like space.

Drug-Likeness Profile
In silico prediction
MW 280.28 g/mol; predicted 0 Lipinski/Veber violations
Predicted profile supports lead optimization
Based on structural analogy to validated series; experimental ADME pending
Drug-likeness Lipinski Rule of Five Veber's rule ADME prediction

Limited Direct Comparative Data

It must be explicitly stated that at the time of this evidence assessment, no peer-reviewed head-to-head comparison study could be identified that directly pits N-(pyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide against a named structural analog in the same assay under identical conditions [1]. The quantitative comparisons presented above are derived from cross-study analyses of structurally related congeneric series, molecular docking simulations, and well-established medicinal chemistry principles (class-level inference) [2][3]. Users prioritizing this compound for procurement should verify target-specific activity in their assay of interest before committing to large-scale acquisition. The compound's value proposition rests on its rationally designed dual pharmacophore architecture rather than on demonstrated superiority in a direct comparative experiment.

Direct Comparative Data Gap
Data to verify
No head-to-head comparison study identified in primary literature
Procurement requires target-specific validation
Cross-study inference only; verify in assays of interest
Data gap Procurement caution Experimental validation needed

Best-Fit Research and Industrial Application Scenarios


AChE Inhibitor Lead Optimization for Alzheimer's

Based on the demonstrated AChE inhibitory activity of the (pyridin-2-yl)tetrazole scaffold (inhibition up to 50.8% at 256 µM for optimized analogs) and favorable drug-likeness/ADME predictions [1][2], this compound serves as a rationally designed starting point for structure–activity relationship (SAR) exploration targeting Alzheimer's disease. The pyridin-2-yl amide motif provides a hydrogen-bonding handle for AChE catalytic site engagement, while the tetrazole-phenyl moiety offers a bioisosteric anchor for peripheral anionic site interactions, mimicking the dual-site binding mode of donepezil. Researchers can systematically vary the substitution pattern on both the pyridine and phenyl rings to optimize potency beyond the current class-level benchmark of 23.7% inhibition at 75 µM reported for the closest published analog [2].

MTDL for Metabolic-Neurodegenerative Diseases

The dual pharmacophore architecture—combining a glucokinase-activating tetrazole-phenylacetamide core with an AChE-targeting pyridin-2-yl amide head—positions this compound as a prototype MTDL for diseases where metabolic dysregulation and neurodegeneration intersect (e.g., type 3 diabetes/Alzheimer's disease link) [1][3]. The tetrazole moiety's documented role in glucokinase activation (US20020035267A1) and the pyridinyl acetamide's AChE inhibition profile [3] create a scientifically grounded rationale for polypharmacological screening. Unlike monofunctional analogs such as N-[4-(1H-tetrazol-1-yl)phenyl]acetamide (glucokinase only) or 2-phenyl-N-(pyridin-2-yl)acetamide (antimycobacterial only), this compound can simultaneously probe both targets in a single assay cascade.

Bivalent Metal Complexes in Bioinorganic Chemistry

Isomeric pyridyl-tetrazole ligands with pendant amide arms have been extensively characterized for their ability to form stable bivalent metal complexes with Ni(II), Zn(II), and Cu(II), displaying DNA-binding and antioxidant properties [1]. The target compound possesses the same N-donor atoms required for metal coordination: the pyridine nitrogen, the tetrazole N2/N3 atoms, and the amide carbonyl oxygen. This makes it a suitable ligand for synthesizing metallodrug candidates or catalytic complexes. The para-tetrazole substitution pattern offers a distinct coordination geometry compared to the 2-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)acetamide ligand (L1) previously reported, potentially yielding different metal-binding stoichiometries and biological activities [1].

P2X3/P2X2/3 Antagonist Screening for Pain and GU Indications

The Hoffmann-La Roche/Genentech patent family (WO2008000645A1) establishes that tetrazole-substituted arylamides where R² is optionally substituted pyridinyl are potent P2X3 and P2X2/3 antagonists [2]. The target compound falls directly within this structural claim scope, with R² = pyridin-2-yl (unsubstituted) and the tetrazole at the R¹ position on the phenyl ring. Although specific IC₅₀ data for the target compound against P2X3 are not publicly disclosed in the patent examples, its exact structural match to the Markush claims makes it a high-priority candidate for inclusion in P2X receptor screening cascades targeting chronic pain, overactive bladder, or inflammatory respiratory conditions.

Application
Selection Property
Validation Focus
AChE inhibitor lead optimization studies
Pyridin-2-yl amide H-bonding motif & tetrazole bioisostere
AChE enzyme inhibition assays, molecular docking
Multi-target directed ligand (MTDL) screening for metabolic-neurodegenerative intersection models
Dual pharmacophore (glucokinase activation + AChE inhibition)
Dual-target engagement assays
Metal complexation and bioinorganic chemistry studies
N-donor atoms (pyridine, tetrazole, amide) for bivalent metal coordination
Metal-binding stoichiometry, DNA-binding assays
P2X receptor antagonist screening studies
Tetrazole-substituted arylamide scaffold matching P2X3 pharmacophore
P2X3/P2X2/3 calcium flux or electrophysiology assays
Quote Request

Request a Quote for N-(pyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.